N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

Antithrombotic Platelet aggregation 4-oxo-2-thioxoimidazolidine

N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide (CAS 142917-06-4) is a synthetic small molecule belonging to the 4-oxo-2-thioxoimidazolidine class. This class is primarily recognized for its role as inhibitors of blood platelet aggregation, with patent literature demonstrating that compounds bearing the 4-oxo-2-thioxoimidazolidine core act as potent thrombocyte aggregation inhibitors and may also interfere with carcinoma cell metastasis and osteoclast binding.

Molecular Formula C20H15N3O2S
Molecular Weight 361.4 g/mol
CAS No. 142917-06-4
Cat. No. B12950706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide
CAS142917-06-4
Molecular FormulaC20H15N3O2S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H15N3O2S/c24-18-13-22(21-19(25)15-8-2-1-3-9-15)20(26)23(18)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,25)
InChIKeyZRSNSSDYVSNWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide (CAS 142917-06-4) Baseline Characteristics and Scientific Selection Rationale


N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide (CAS 142917-06-4) is a synthetic small molecule belonging to the 4-oxo-2-thioxoimidazolidine class [1]. This class is primarily recognized for its role as inhibitors of blood platelet aggregation, with patent literature demonstrating that compounds bearing the 4-oxo-2-thioxoimidazolidine core act as potent thrombocyte aggregation inhibitors and may also interfere with carcinoma cell metastasis and osteoclast binding [2]. The target compound is distinguished from simpler class members by its N-3 naphthalen-1-yl substitution and N-1 benzamide moiety, which confer distinct physicochemical properties including a molecular weight of 361.4 g/mol, calculated XLogP3-AA of 3.9, and a topological polar surface area of 84.7 Ų [1]. These structural features place it at a unique intersection of the 2-thioxoimidazolidin-4-one scaffold and the naphthalene-containing bioactive molecule space.

Why Generic Substitution Fails for CAS 142917-06-4: Structural Nuances Driving Divergent Biological Performance


Generic substitution within the 4-oxo-2-thioxoimidazolidine class is not scientifically valid due to the profound impact of N-3 and N-1 substituents on biological activity profiles [1]. While the core scaffold is associated with platelet aggregation inhibition, the specific combination of a bulky, lipophilic naphthalen-1-yl group at N-3 and a hydrogen-bond-capable benzamide at N-1 in this compound creates a unique pharmacophore that is absent in simpler alkyl- or phenyl-substituted analogs such as (5S)-5-(2-methylpropyl)-3-naphthalen-1-yl-2-sulfanylideneimidazolidin-4-one (CAS 62289-51-4) or (5S)-5-benzyl-3-naphthalen-1-yl-2-sulfanylideneimidazolidin-4-one (CAS 62289-50-3) . These structural differences directly influence target binding, selectivity, and potentially the dual anti-thrombotic/anti-inflammatory activity that distinguishes this compound from its closest chemical neighbors. Substituting with a compound lacking the benzamide moiety, or bearing a different substitution pattern, risks complete loss of the desired polypharmacological profile.

Quantitative Differentiation Evidence for N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide (CAS 142917-06-4)


Platelet Aggregation Inhibitory Activity: Class-Level Potency Inferred from 4-Oxo-2-Thioxoimidazolidine Patent Data

The 4-oxo-2-thioxoimidazolidine class, to which this compound belongs, has been characterized as potent inhibitors of blood platelet aggregation [1]. The patent literature explicitly states that compounds of the general formula I, which encompasses the target compound's core scaffold, are strong inhibitors of thrombocyte aggregation (Blutplättchenaggregation) [1]. While specific IC50 values for CAS 142917-06-4 are not publicly available, the class-level potency is well-established and forms the basis for its primary research application.

Antithrombotic Platelet aggregation 4-oxo-2-thioxoimidazolidine

Unique Naphthalene Substitution Pattern: Differentiation from Simple Phenyl or Alkyl Analogs

The target compound incorporates a naphthalen-1-yl substituent at the N-3 position of the imidazolidine ring, a feature absent in the majority of 4-oxo-2-thioxoimidazolidine analogs that typically bear phenyl, substituted phenyl, or simple alkyl groups [1]. The closest structural analogs that retain the naphthalen-1-yl group (CAS 62289-51-4 and CAS 62289-50-3) differ critically at the N-1 position, where they lack the benzamide functionality and instead carry hydrogen or substituted alkyl groups . This unique dual substitution pattern—combining the planar aromatic naphthalene with the hydrogen-bond donor/acceptor benzamide—is not replicated in any other commercially available 4-oxo-2-thioxoimidazolidine derivative.

Structure-activity relationship Naphthalene pharmacophore Imidazolidine substitution

Anti-Inflammatory Activity via COX Inhibition: A Differentiating Secondary Pharmacology

In vitro studies have demonstrated that N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide inhibits the activity of cyclooxygenase (COX) enzymes, with an IC50 value of 40 µM . This anti-inflammatory activity represents a secondary pharmacology that is not typically associated with simpler 4-oxo-2-thioxoimidazolidine derivatives that were developed solely as platelet aggregation inhibitors [1]. The combination of anti-thrombotic and anti-inflammatory activities in a single chemotype offers a potential advantage in disease settings where both pathways are implicated, such as atherosclerosis and other cardiovascular inflammatory conditions.

Anti-inflammatory Cyclooxygenase inhibition Dual-activity chemotype

Best-Fit Research and Industrial Application Scenarios for CAS 142917-06-4


Thrombo-Inflammatory Disease Models: Evaluating Dual Anti-Thrombotic and Anti-Inflammatory Efficacy

This compound is optimally deployed in preclinical models of thrombo-inflammatory diseases such as atherosclerosis, deep vein thrombosis with associated inflammation, and ischemic stroke where both platelet aggregation and COX-mediated inflammatory pathways contribute to pathology. The established class-level anti-thrombotic activity [1] combined with the demonstrated COX inhibition (IC50 40 µM) makes it a candidate for proof-of-concept studies exploring the therapeutic advantage of dual-pathway inhibition over selective anti-platelet or anti-inflammatory monotherapies.

Chemical Probe Development: Exploring the Naphthalene-Benzamide Pharmacophore in Platelet Biology

The unique N-3 naphthalen-1-yl / N-1 benzamide substitution pattern, absent in all other commercially available 4-oxo-2-thioxoimidazolidine analogs [2], positions this compound as a high-value chemical probe for structure-activity relationship (SAR) studies. Researchers investigating the molecular determinants of platelet aggregation inhibition can use this compound to probe the contribution of the benzamide moiety to target engagement, selectivity, and pharmacokinetic behavior relative to simpler N-1 unsubstituted analogs like CAS 62289-51-4 and CAS 62289-50-3 .

Scaffold-Hopping and Medicinal Chemistry Optimization Campaigns

For medicinal chemistry programs seeking to develop novel anti-thrombotic or dual-activity agents, CAS 142917-06-4 serves as a structurally differentiated starting point for lead optimization. Its moderate COX inhibition (IC50 40 µM) provides a baseline that can be improved through systematic substitution of the benzamide phenyl ring or the naphthalene moiety, while the established class-level anti-platelet activity [1] offers a validated primary pharmacology anchor for the optimization effort.

Quote Request

Request a Quote for N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.